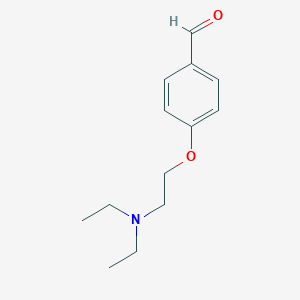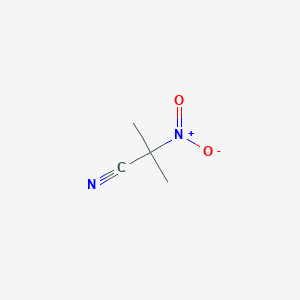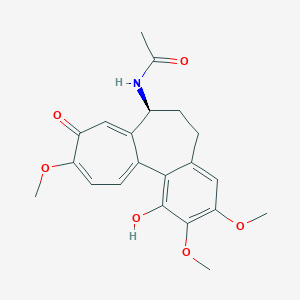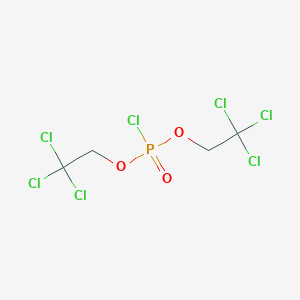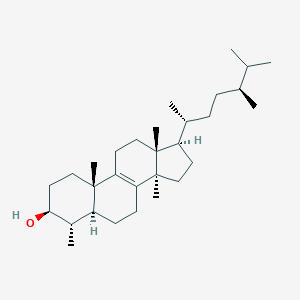
Dihydroobtusifoliol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroobtusifoliol is a natural compound found in various plants, including the bark of the Magnolia officinalis. This compound has been studied for its potential use in various fields of scientific research due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Cancer Research and Stem Cells
Dihydroobtusifoliol-related compounds, specifically from the plant Euphorbia sogdiana, have demonstrated cell growth inhibitory activity and apoptotic effects on breast cancer cells, including MCF-7 and MDA-MB231. This discovery adds to the understanding of natural compounds in the fight against cancer, highlighting the potential of dihydroobtusifoliol and its derivatives in oncological research and therapy (Aghaei et al., 2016).
Optical Methods in Biomedical Research
Digital image correlation (DIC), a versatile optical method, shows great promise for applications involving biological tissues and biomaterials. While not directly linked to dihydroobtusifoliol, the development of such methods is crucial for the broader field of biomedical research, potentially aiding in the detailed study of the effects of various compounds, including dihydroobtusifoliol, on biological tissues (Zhang & Arola, 2004).
Biomedical Research and Nursing Science
While not specific to dihydroobtusifoliol, the field of translational research is vital for applying scientific findings, including those related to dihydroobtusifoliol, to clinical practice. Nurse scientists, adept at studying individual responses to changes and illnesses, play a crucial role in applying basic research findings to real-world healthcare settings (Grady, 2010).
Scientific Research Platforms
Though not specific to dihydroobtusifoliol, the development of comprehensive research platforms, like the Heihe Watershed Allied Telemetry Experimental Research (HiWATER), fosters integrated ecohydrological studies and improves water resource management. Such platforms are indicative of the evolving landscape of scientific research, providing a structured framework that could potentially support studies on various compounds, including dihydroobtusifoliol (Li et al., 2013).
Eigenschaften
CAS-Nummer |
16910-33-1 |
|---|---|
Produktname |
Dihydroobtusifoliol |
Molekularformel |
C30H52O |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(3S,4S,5S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-4,10,13,14-tetramethyl-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19-24,27,31H,9-18H2,1-8H3/t20-,21+,22-,23+,24-,27-,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
TVOLMEISVFEEJU-AJGJEUHPSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CC[C@H](C)C(C)C)C)C |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |
Kanonische SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |
Synonyme |
24,28-dihydroobtusifoliol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
